molecular formula C16H16S B14664573 1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene CAS No. 40206-38-0

1,1'-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene

Cat. No.: B14664573
CAS No.: 40206-38-0
M. Wt: 240.4 g/mol
InChI Key: UFCBXJBHAPQXGN-UHFFFAOYSA-N
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Description

1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethene-1,2-diyl moiety, which is further connected to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by dehydrogenation . The reaction conditions include:

    Temperature: Elevated temperatures are required for the alkylation and dehydrogenation steps.

    Catalyst: Zeolite beta is used to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form ethylsulfanyl derivatives with different oxidation states.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylsulfanyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it modulates GABAA receptors by binding to the benzodiazepine binding site, which influences inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in cognitive function and other neurological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1-(Ethylsulfanyl)ethene-1,2-diyl]dibenzene is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that other similar compounds may not fulfill.

Properties

CAS No.

40206-38-0

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

(1-ethylsulfanyl-2-phenylethenyl)benzene

InChI

InChI=1S/C16H16S/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3

InChI Key

UFCBXJBHAPQXGN-UHFFFAOYSA-N

Canonical SMILES

CCSC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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